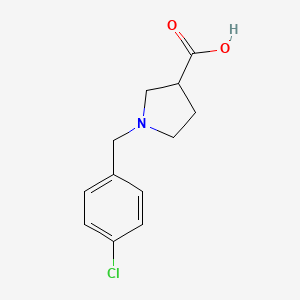

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid

説明

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound used extensively in scientific research for its multifaceted applications. It belongs to the class of organic compounds known as proline and derivatives . The molecular formula is C12H14ClNO2 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a solid . It has a molecular weight of 239.702 .科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures like 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, play a crucial role in drug discovery due to their versatility, significant stereochemical contributions, and ability to enhance three-dimensional molecular coverage. These attributes make pyrrolidine-containing compounds effective in exploring pharmacophore space, contributing to the development of novel biologically active molecules with target selectivity. The structural features of pyrrolidine rings, such as stereogenicity and the orientation of substituents, significantly influence the biological profiles of drug candidates by affecting their binding modes to proteins. This review highlights the synthetic strategies and the structure-activity relationships (SAR) of pyrrolidine-containing compounds, underscoring their potential in the design of new therapeutic agents with diverse biological activities (Li Petri et al., 2021).

Influence of Metals on Biologically Important Ligands

Carboxylic acid derivatives, such as 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, play a significant role in understanding the interactions between metals and biologically important ligands. The study of these interactions through spectroscopic methods and quantum mechanical calculations reveals how metals affect the electronic systems of ligands, which is crucial for comprehending their behavior in biological systems. This understanding aids in predicting the reactivity, stability, and affinity of molecules to biological targets, essential for the development of new therapeutic agents and diagnostic tools (Lewandowski et al., 2005).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition mechanisms of carboxylic acids on biocatalysts is vital for the development of more robust microbial strains for industrial applications. Carboxylic acids, including derivatives of pyrrolidine-3-carboxylic acid, can inhibit microbial growth at concentrations below desired yields. This review discusses the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, focusing on membrane damage and internal pH decrease. Insights into metabolic engineering strategies to enhance microbial tolerance against carboxylic acids are provided, aiming to improve the performance of these microbes in producing biorenewable chemicals and fuels (Jarboe et al., 2013).

Applications of Carboxylic Acids in Plant Defense

The metabolism of proline and pyrroline-5-carboxylate, related to pyrrolidine-3-carboxylic acid derivatives, plays a critical role in plant defense mechanisms against pathogens. This review explores the regulation of these metabolites in plants during pathogen attack, highlighting their involvement in both gene-mediated resistance and non-host resistance. Understanding these metabolic pathways offers insights into enhancing plant resilience through genetic and metabolic engineering, contributing to sustainable agriculture and food security (Qamar et al., 2015).

Safety And Hazards

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)